molecular formula C10H11ClO B057468 4-(4-Chlorophenyl)butan-2-one CAS No. 3506-75-0

4-(4-Chlorophenyl)butan-2-one

Cat. No. B057468
CAS RN: 3506-75-0
M. Wt: 182.64 g/mol
InChI Key: NHWRHEOCEWDYPJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butan-2-one is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. It is characterized by the presence of a 4-chlorophenyl group attached to a butan-2-one moiety.

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)butan-2-one involves reductive arylation of electron-deficient olefins, where 4-(4-chlorophenyl)butan-2-one is produced through specific chemical reactions involving diazotization, preparation of diazonium salts, and the use of titanium trichloride and methyl vinyl ketone (Citterio, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, reveals a configuration composed of two p-chloro phenyl rings bonded to a planar 1,4-trans enedione moiety. This structure supports the formation of specific intermolecular interactions in the crystal, such as C—Cl⋯Cl type I interactions, highlighting the significance of the chlorophenyl groups in determining the compound's molecular architecture (Lastovickova et al., 2018).

Chemical Reactions and Properties

4-(4-Chlorophenyl)butan-2-one participates in various chemical reactions, including reductive dehalogenation, where it acts as a precursor to arylated products through a cationic mechanism of addition to alkenes. This demonstrates the compound's reactivity towards pi nucleophiles, leading to the formation of arylated products in medium to good yields (Protti et al., 2004).

Physical Properties Analysis

The physical properties of 4-(4-Chlorophenyl)butan-2-one and related compounds can be deduced from their molecular structures. For instance, the dihedral angle between terminal rings and the presence of specific intermolecular interactions contribute to the compound's stability and solubility characteristics. However, specific studies focusing on the physical properties of 4-(4-Chlorophenyl)butan-2-one were not identified in the search.

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)butan-2-one are influenced by the presence of the chlorophenyl group, which affects its reactivity in chemical reactions. For example, its participation in arylation processes and the formation of arylated products illustrate the compound's ability to engage in electron-rich interactions, showcasing its chemical behavior (Citterio, 2003); (Protti et al., 2004).

Scientific Research Applications

  • Reductive Arylation of Electron-Deficient Olefins : It is utilized in the reductive arylation of electron-deficient olefins, highlighting its significance in chemical synthesis processes (Citterio, 2003).

  • Structural Studies : The compound is studied for its crystal structure, as in the case of cyproconazole, a conazole fungicide. Such studies are crucial for understanding the molecular and crystallographic properties of related compounds (Kang et al., 2015).

  • Sigma-2 Ligands with Anticancer Activity : Research has explored analogs of 4-(4-Chlorophenyl)butan-2-one for their potential as sigma-2 receptor ligands with anticancer activities. This indicates its relevance in the development of new cancer therapies (Asong et al., 2019).

  • Resonant Photoionization Spectroscopy : It has been a subject of studies involving resonant two-photon ionization spectroscopy, which aids in understanding the molecular behavior and interaction of such compounds (Rondino et al., 2016).

  • Antiinflammatory Activity : Related analogs have been examined for their antiinflammatory properties, demonstrating its potential in pharmaceutical applications (Goudie et al., 1978).

  • Pharmacological Research Tool : It has been identified as part of compounds acting as nonpeptidic agonists of certain receptors, highlighting its importance in drug discovery and pharmacology (Croston et al., 2002).

properties

IUPAC Name

4-(4-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWRHEOCEWDYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277008
Record name 4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)butan-2-one

CAS RN

3506-75-0
Record name 3506-75-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chlorobenzyl chloride (8.05 g, 55 mmol), acetylacetone (5.20 mL, 50 mmol), K2CO3 (6.90 g, 50 mmol), and anhydrous ethanol (50 mL) was refluxed for 16 h. The reaction mixture was cooled to room temperature and the solvent was removed. Water (100 mL) was added to the residue and the mixture was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (50 mL) and dried over Na2SO4 and concentrated to dryness. The resulting yellow oil was distilled under reduced pressure (0.1 Torr) and the fraction that distilled at 110° C. was collected as a clear, colorless oil (6.15 g, 67% yield).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Synthesis routes and methods II

Procedure details

4-Chlorobenzylideneacetone (1 g, 5.5 mmol) was dissolved in EtOAc (10 mL) then platinum(IV) oxide (catalytic amount) was added. The mixture was purged with N2 (g) then H2 (g) then stirred under H2 atmosphere for 2 hours. The mixture was purged with N2 (g) then filtered to remove the catalyst. The crude material was purified on silica gel to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.6 M Methyl lithium (33.9 mL, 54.17 mmol) was added over 70 min to a stirring 0° C. solution of 3-(4-chlorophenyl)-propionic acid (5.0072 g, 27.08 mmol) in dry Et2O (135 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature overnight. The reaction was the poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 98:2 to 95:5 Hexanes:EtOAc) to achieve pure 66 (2.4253 g, 49.0%): 1H (CDCl3, 400 MHz): δ 7.14 (2H, d, J=8.3 Hz), 7.03 (2H, d, J=8.3 Hz), 2.77 (2H, t, J=7.5 Hz), 2.64 (2H, t, J=7.5 Hz), 2.04 (3H, s) ppm. 13C (CDCl3, 100 MHz): δ 207.12, 139.38, 131.59, 129.55, 128.35, 44.62, 29.82, 28.78 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 29.82; CH2 carbons: 44.62, 28.78; CH carbons: 129.55, 128.35 ppm. HPLC: 10.361 min. (Note: SM has HPLC retention time of 9.409 min.)
Quantity
33.9 mL
Type
reactant
Reaction Step One
Quantity
5.0072 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Citterio - ORGANIC SYNTHESES, 1984 - re.public.polimi.it
Reductive arylation of electron-deficient olefins: 4-(4-chlorophenyl)butan-2-one IRIS IRIS Home Sfoglia Macrotipologie & tipologie Autore Titolo Riviste Tipologia Data di pubblicazione …
Number of citations: 12 re.public.polimi.it
A Citterio - Organic Syntheses, 2003 - Wiley Online Library
Reductive arylation of electron‐deficient olefins: 4‐(4‐chlorophenyl) butan‐2‐one product: 4‐(4‐chlorophenyl) butan‐2‐one product: semicarbazone
Number of citations: 0 onlinelibrary.wiley.com
T Sivakumari, R Preetha, A Chadha - RSC Advances, 2014 - pubs.rsc.org
Optically pure allylic alcohols and 4-phenylbutan-2-ols were prepared by oxidative kinetic resolution using whole cells of Candida parapsilosis ATCC 7330. Only the ‘S’ enantiomer is …
Number of citations: 10 pubs.rsc.org
M Xia, YD Lu - Journal of fluorine chemistry, 2006 - Elsevier
A variety of fluorinated β-aminobutanones could be obtained in good to excellent yields at room temperature through the direct and three-component Mannich reactions of unmodified …
Number of citations: 31 www.sciencedirect.com
S Filippucci, G Tasselli, FZ Kenza Labbani, B Turchetti… - Fermentation, 2020 - mdpi.com
Thirteen Non-Conventional Yeasts (NCYs) have been investigated for their ability to reduce activated C=C bonds of chalcones to obtain the corresponding dihydrochalcones. A …
Number of citations: 10 www.mdpi.com
M Kim, JY Kim, KS Song, J Kim, J Lee - Tetrahedron, 2007 - Elsevier
Being obese has various health problems that are related to type 2 diabetes mellitus, cardiovascular disease, hypertension, hyperlipidemia, and fibrinolytic abnormalities. Merck's …
Number of citations: 16 www.sciencedirect.com
CS Cho, S Motofusa, K Ohe, S Uemura - Bulletin of the Chemical …, 1996 - journal.csj.jp
Triarylstibines react with α,β-unsaturated ketones and aldehydes in acetic acid at room temperature in the presence of AgOAc and a catalytic amount of Pd(OAc) 2 to afford the …
Number of citations: 71 www.journal.csj.jp
X Zhang, W Zhao, C Qu, L Yang, Y Cui - Tetrahedron: Asymmetry, 2012 - Elsevier
A series of polyvinylidene chloride (PVDC)-supported ionic liquids were derived from 4-dimethylaminopyridine and used together with l-proline in water as efficient asymmetric …
Number of citations: 23 www.sciencedirect.com
AB Abdelwahab, ER El-Sawy… - Synthetic Communications, 2020 - Taylor & Francis
Simple and rapid route for Meerwein arylation reaction using iron powder or a mixture of tin/tin chloride has been developed. In the presence of iron powder, different aryl diazonium …
Number of citations: 2 www.tandfonline.com
Y Huang, P Wang, J Liu, M Cai - Journal of Chemical …, 2013 - journals.sagepub.com
The Heck arylation reaction of aryl iodides with allylic alcohols catalysed by an mesoporous silica (MCM-41)-supported bidentate nitrogen palladium complex [MCM-41-2N-Pd(OAc) 2 ] …
Number of citations: 5 journals.sagepub.com

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